![molecular formula C8H12Cl2N2 B1465082 Indolin-7-amine dihydrochloride CAS No. 2759-13-9](/img/structure/B1465082.png)
Indolin-7-amine dihydrochloride
Overview
Description
Indolin-7-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 . It is also known by its CAS Number: 2759-13-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.2ClH/c9-7-1-2-8-6 (5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H . This indicates the presence of two chlorine atoms, one nitrogen atom, and an indoline core in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, indole derivatives, which include indolines, are known to undergo a variety of reactions . These reactions often involve electrophilic substitution due to the excessive π-electrons delocalization .Scientific Research Applications
Synthesis and Binding Properties
- Indole-7-amine has been investigated as an alternative to aniline for constructing amide-based anion receptors. The introduction of indolamine enhances anion binding significantly, showcasing the potential for developing more effective anion receptors (Zieliński, Dydio, & Jurczak, 2008).
Catalyzed Reactions for Synthesis
- Iridium(III)-catalyzed and Rh(III)-catalyzed C-7 selective C–H amidation and amination of indolines have been reported, offering a mild, environmentally benign, and scalable method for the synthesis of 7-aminoindolines. These processes exhibit good functional group tolerance and are performed under mild conditions, highlighting their utility in synthetic chemistry for producing indoline derivatives efficiently (Hou et al., 2015); (Li et al., 2017).
Anti-Proliferative Activity
- A study on the synthesis and anti-proliferative activity of biphenyl derived 5-substituted-indolin-2-ones revealed that certain compounds exhibit potent anti-proliferative activity against a panel of 60 human cancer cell lines. This finding suggests the potential therapeutic applications of indolin-7-amine derivatives in cancer treatment (Meti et al., 2017).
Chemical Transformations and Applications
- Various studies have explored the synthesis of indolin-2-ones and their derivatives through cross-dehydrogenative coupling, amidation, and organocatalytic reactions, demonstrating the versatility of indolin-7-amine dihydrochloride in synthesizing a wide range of compounds with potential applications in pharmaceuticals and material science (Tang et al., 2021); (Shin & Chang, 2014).
Future Directions
Indole derivatives, including indolines, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the development of various drugs, including anti-tumor, anti-bacterial, and anti-inflammatory drugs . As research continues, indoline derivatives are expected to play a greater role in the medical field .
Mechanism of Action
Target of Action
Indolin-7-amine dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compoundIndoline derivatives have been shown to have significant neuroprotective effects, suggesting potential targets within the nervous system .
Mode of Action
Indoline derivatives have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indoline derivatives have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indoline derivatives have been shown to have significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting that they may affect pathways related to oxidative stress.
Pharmacokinetics
The indoline moiety is widely used in drug design due to its special structure and properties, which can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility . These properties could potentially impact the bioavailability of this compound.
Result of Action
Indoline derivatives have been shown to have a variety of biological effects, such as neuroprotective effects in the treatment of ischemic stroke . These effects suggest that this compound could potentially have similar results of action.
properties
IUPAC Name |
2,3-dihydro-1H-indol-7-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFQFSIHMJRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701389 | |
Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2759-13-9 | |
Record name | 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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